molecular formula C22H21Cl2FN4O2 B12349184 Pyrazolylpyrrole ERK Inhibitor

Pyrazolylpyrrole ERK Inhibitor

Cat. No.: B12349184
M. Wt: 463.3 g/mol
InChI Key: NKBFGDNXYQXTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ras/Raf/MEK/ERK Signaling Pathway in Cellular Regulation and Pathophysiology

The Ras/Raf/MEK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell's nucleus, influencing a wide array of cellular processes including proliferation, differentiation, survival, and motility. nih.gov This pathway is initiated by the activation of cell surface receptors, which in turn activate Ras proteins. nih.gov Activated Ras then recruits and activates Raf kinases, which subsequently phosphorylate and activate MEK1 and MEK2. nih.gov Finally, MEK1/2 activate ERK1 and ERK2 through phosphorylation. nih.gov

Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that drive cellular responses. aging-us.com In normal physiology, this pathway is tightly regulated. However, mutations in key components of this pathway, such as Ras and B-Raf, are frequently observed in human cancers, leading to its constitutive activation. nih.gov This aberrant signaling promotes uncontrolled cell growth, survival, and the development of a malignant phenotype. nih.govnih.gov Dysregulation of the Ras/Raf/MEK/ERK pathway is implicated in a significant portion of human cancers, making it a prime target for therapeutic intervention. nih.govoncotarget.com

Therapeutic Rationale for Direct ERK Kinase Inhibition

While inhibitors targeting upstream components of the pathway, such as Raf and MEK, have been developed and have shown clinical efficacy, the emergence of drug resistance is a significant challenge. researchgate.netportlandpress.com Resistance often arises through mechanisms that reactivate the pathway downstream of the inhibited kinase, ultimately leading to the reactivation of ERK. nih.govesmed.org

This has led to the compelling rationale for the direct inhibition of ERK itself. Targeting the final kinase in the cascade offers a potential strategy to overcome resistance to upstream inhibitors. nih.govdoi.org By blocking ERK activity directly, it is possible to cut off the signaling output of the pathway, regardless of the mechanism of upstream reactivation. acs.org This approach is expected to not only have an anti-proliferative effect but also to potentially inhibit metastasis and angiogenesis, which are also influenced by ERK signaling. nih.gov

Emergence of Pyrazolylpyrrole Derivatives as a Novel Class of ERK Inhibitors

In the quest for effective ERK inhibitors, a novel class of compounds based on a pyrazolylpyrrole scaffold was identified through high-throughput screening. nih.gov An initial screening hit, a pyrazolylpyrrole compound, was found to be a micromolar inhibitor of ERK. acs.org This discovery prompted further investigation and structure-guided optimization to enhance its potency and selectivity. researchgate.netacs.org

Through crystallographic studies of the initial hit complexed with ERK2, researchers gained crucial insights into the key binding interactions within the ATP-binding site. nih.govacs.org This structural understanding enabled a rational design approach to modify the pyrazolylpyrrole core. researchgate.netnih.gov This optimization process, aided by the discovery of two distinct binding modes for the scaffold, culminated in the development of highly potent and selective pyrazolylpyrrole ERK inhibitors. researchgate.netacs.orgnih.gov

One such optimized compound, referred to in the literature as compound 6p , demonstrated a significant increase in potency, inhibiting ERK2 with a Ki of approximately 2 nM. nih.gov This represented a substantial improvement over the initial micromolar hit and showcased the potential of the pyrazolylpyrrole scaffold as a foundation for developing clinically relevant ERK inhibitors. nih.gov

Research Findings on Pyrazolylpyrrole ERK Inhibitors

The development of pyrazolylpyrrole ERK inhibitors has been driven by detailed structure-activity relationship (SAR) studies and crystallographic analysis. These investigations have been instrumental in transforming a modest initial hit into a highly potent and selective inhibitor.

A key discovery in the optimization process was the identification of two distinct binding modes of the pyrazolylpyrrole scaffold to different kinases, which guided the design of more selective compounds. researchgate.netacs.org The initial pyrazolylpyrrole hit, compound 1 , was found to inhibit ERK with a Ki of 2.3 µM. acs.org Structural analysis of this compound bound to ERK2 revealed important hydrogen bond interactions with the kinase's hinge region. acs.org

Subsequent modifications, guided by these structural insights, led to the synthesis of a series of analogs. For instance, the exploration of different substituents on the phenyl ring and modifications to the amide portion of the molecule were systematically explored. researchgate.net This iterative process of design, synthesis, and testing culminated in the discovery of compound 6p , which exhibited a Ki of approximately 2 nM for ERK2 and was over 200-fold selective against a panel of other kinases. nih.govacs.org

The table below summarizes the inhibitory activity of key pyrazolylpyrrole compounds mentioned in the research literature.

CompoundTargetKi (µM)
1 ERK22.3
6p ERK20.002

Data sourced from medicinal chemistry literature detailing the discovery and optimization of pyrazolylpyrrole ERK inhibitors. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21Cl2FN4O2

Molecular Weight

463.3 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)pyrazolidin-3-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H21Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-9,16,20-21,26-27,29-30H,10-11H2,(H,28,31)

InChI Key

NKBFGDNXYQXTSU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=C(C=C3)F)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

Discovery and Structure Guided Design of Pyrazolylpyrrole Erk Inhibitors

High-Throughput Screening Campaigns for Initial Pyrazolylpyrrole Hit Identification

The initial discovery of the pyrazolylpyrrole scaffold as an ERK inhibitor originated from high-throughput screening (HTS) campaigns. nih.govnih.gov These large-scale automated assays tested extensive compound libraries for their ability to inhibit ERK2 activity. One such screen identified a pyrazolylpyrrole compound, later referred to as compound 1 , which demonstrated inhibitory activity against ERK2 with a Ki of 2.3 µM. nih.govresearchgate.net This initial "hit" served as the crucial starting point for a comprehensive structure-guided drug design program aimed at optimizing its potency and selectivity. The assays employed in these HTS campaigns are designed to be robust and suitable for screening large numbers of compounds, often utilizing formats like AlphaScreen to detect substrate phosphorylation at high ATP concentrations, which helps to minimize the identification of non-specific ATP-competitive inhibitors. nih.gov

Crystallographic Elucidation of Pyrazolylpyrrole-ERK Interactions

Following the identification of the initial pyrazolylpyrrole hit, X-ray crystallography became an indispensable tool in understanding the molecular basis of its interaction with ERK and guiding subsequent optimization efforts. nih.govresearchgate.net

X-ray Co-crystal Structures of Pyrazolylpyrrole Inhibitors with ERK Isoforms

Researchers successfully obtained co-crystal structures of various pyrazolylpyrrole derivatives in complex with ERK2. nih.govresearchgate.netacs.org These structures, deposited in the Protein Data Bank (PDB) under accession codes such as 2OJG, 2OJI, 2OJJ, and 2OK1, provided high-resolution snapshots of the inhibitor-enzyme interactions. researchgate.netacs.org For instance, the crystal structure of the initial hit, compound 1 , bound to ERK2 revealed critical hydrogen bonding between the pyrazole (B372694) ring of the inhibitor and the hinge region of the kinase. researchgate.net Specifically, the pyrazole ring formed two hydrogen bonds, a key interaction for its inhibitory activity. researchgate.net Further crystallographic studies with optimized analogs, such as compound 5g , confirmed the conservation of these key interactions and provided insights into the binding of additional chemical moieties. researchgate.net

Identification of Distinct Binding Modes within the ERK Active Site

A pivotal discovery from the crystallographic studies was the identification of two distinct binding modes for the pyrazolylpyrrole scaffold. nih.govfigshare.comscispace.com While one binding mode was observed in the complex with ERK2, a surprisingly different "flipped" orientation was identified when the inhibitor was bound to JNK3, another member of the MAP kinase family. researchgate.net In the ERK2-bound conformation, the pyrazole core of the inhibitor forms crucial hydrogen bonds with the hinge region of the kinase. researchgate.net In contrast, in the JNK3 active site, the inhibitor binds in an almost opposite orientation. researchgate.net This discovery of dual binding modes was instrumental in guiding the structure-guided design of more selective ERK inhibitors. By understanding the structural differences between the ERK and JNK active sites and how the pyrazolylpyrrole scaffold could adapt to each, researchers were able to introduce chemical modifications that favored the ERK-bound conformation while disfavoring binding to JNK. researchgate.net

Computational Approaches in Pyrazolylpyrrole ERK Inhibitor Optimization

In conjunction with crystallographic studies, computational modeling played a crucial role in the optimization of pyrazolylpyrrole ERK inhibitors. These in silico methods provided valuable insights into the dynamics of ligand-protein interactions and helped to prioritize the synthesis of new analogs with improved properties. researchgate.netnih.govnih.gov

Molecular Docking Simulations for Ligand-Protein Complex Formation

Molecular docking simulations were extensively used to predict the binding poses and affinities of newly designed pyrazolylpyrrole derivatives within the ERK2 active site. mdpi.comresearchgate.net These simulations, which place a ligand into the binding site of a protein and estimate the binding affinity, helped to rationalize the structure-activity relationships (SAR) observed within the series. For example, docking studies could explain why certain substituents on the pyrazolylpyrrole core led to enhanced or diminished inhibitory potency. mdpi.com The information gleaned from these simulations, in concert with the X-ray crystal structures, guided the rational design of new compounds with optimized interactions with key residues in the active site, such as Val37 and Lys52. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in understanding the intricate relationship between the chemical structure of pyrazolylpyrrole derivatives and their inhibitory activity against ERK. By developing mathematical models, researchers can predict the potency of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been applied to the study of ERK inhibitors, including those with a pyrazolylpyrrole scaffold.

2D-QSAR studies establish a correlation between the biological activity of a series of compounds and their 2D structural and physicochemical descriptors. These descriptors can include topological, electronic, and spatial parameters. For pyrazole derivatives, 2D-QSAR models have been developed using methods like multiple linear regression (MLR) and partial least squares (PLS) to correlate descriptors with inhibitory activity. nih.govhilarispublisher.com While specific 2D-QSAR studies exclusively on pyrazolylpyrrole ERK inhibitors are not extensively detailed in publicly available literature, the general approach involves calculating a wide array of descriptors for a set of known inhibitors and then using statistical methods to build a predictive model.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the steric and electrostatic interactions between the inhibitor and the target protein. A notable study on pyrazolylpyrrole ERK inhibitors combined 3D-QSAR with side-chain hopping to design novel and potent compounds. nih.gov In this research, highly predictive CoMFA and CoMSIA models were developed. nih.gov

The CoMFA model, which considers steric and electrostatic fields, yielded a cross-validated q² value of 0.867 and a non-cross-validated r² value of 0.991. nih.gov The CoMSIA model, which evaluates five different fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor), produced a q² of 0.628 and an r² of 0.950. nih.gov These robust statistical values indicate that the generated models are reliable for predicting the activity of new pyrazolylpyrrole derivatives. nih.gov The contour maps generated from these models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding further structural modifications.

Multitarget QSAR (mt-QSAR) Development

The complexity of the ERK signaling pathway, which involves two main isoforms (ERK1 and ERK2), makes multitarget QSAR (mt-QSAR) an attractive approach. Unlike traditional QSAR, mt-QSAR models can simultaneously predict the activity of compounds against multiple targets or under different experimental conditions. dntb.gov.ua

A significant mt-QSAR study was conducted on a large dataset of 6,400 ERK inhibitors, assayed against both ERK1 and ERK2 isoforms. nih.gov This study employed the Box-Jenkins approach to develop linear models using Linear Discriminant Analysis (LDA) and non-linear models using Random Forest (RF). nih.gov The resulting models provided insights into the structural features required for potent inhibition of both ERK isoforms. nih.gov While this study was not exclusively focused on the pyrazolylpyrrole scaffold, its findings are highly relevant for the design of pan-ERK inhibitors within this chemical class. The mt-QSAR approach can help in identifying compounds with a desired selectivity profile, for instance, those that are potent against both ERK1 and ERK2.

Fragment-Based Drug Design and Side-Chain Hopping Techniques

Fragment-based drug design (FBDD) and side-chain hopping are powerful techniques that have been successfully applied to the optimization of pyrazolylpyrrole ERK inhibitors.

The initial discovery of the pyrazolylpyrrole scaffold as an ERK inhibitor often begins with high-throughput screening, which can be considered a form of fragment-based screening where small, low-affinity hits are identified. The "Flipped Out" study, a cornerstone in this field, started with a micromolar inhibitor, pyrazolylpyrrole 1 , and through structure-guided optimization, led to the discovery of the potent and selective inhibitor 6p . nih.gov This iterative process of identifying a core scaffold and then building upon it to improve potency and other properties is a hallmark of FBDD.

Side-chain hopping is a computational technique used to explore alternative chemical moieties for a specific region of a lead molecule while maintaining the core scaffold. This technique was effectively combined with 3D-QSAR in the "Structure Tuning" study of pyrazolylpyrrole derivatives. nih.gov After developing robust 3D-QSAR models, the researchers used the CombiGlide tool to perform side-chain hopping, generating a virtual library of new compounds with modified side chains. nih.gov The predictive power of the QSAR models was then used to select the most promising candidates from this library for synthesis and biological evaluation. nih.gov This dual approach of using 3D-QSAR to guide side-chain hopping proved to be an efficient strategy for discovering novel and potent ERK inhibitors. nih.gov

Medicinal Chemistry Strategies for Pyrazolylpyrrole Scaffold Optimization

The optimization of the pyrazolylpyrrole scaffold has been a central theme in the development of potent and selective ERK inhibitors. Medicinal chemistry efforts have been guided by X-ray crystallography and molecular modeling, leading to a deep understanding of the structure-activity relationships (SAR). nih.gov

A key discovery in the optimization process was the identification of two distinct binding modes for the pyrazolylpyrrole scaffold within the ATP-binding site of ERK. This "flipped out" phenomenon provided a unique opportunity for structure-guided design. nih.gov The initial hit, compound 1 , established key hydrogen bonding interactions with the hinge region of ERK. researchgate.net

Optimization efforts focused on several key areas of the molecule:

The Pyrrole (B145914) Carboxamide: Modifications to the amide substituent were explored to enhance interactions with the enzyme. The introduction of a hydroxylethyl group was found to be beneficial, with the (R)-enantiomer showing significantly higher potency. researchgate.net

The Pyrazole Phenyl Ring: Substitutions on the phenyl ring attached to the pyrazole were investigated to probe a hydrophobic pocket. A 3-chloro substitution was found to make favorable contacts with Val37 in the active site. researchgate.net

The Amide Side Chain: Exploration of different side chains on the amide nitrogen led to the identification of bulky and hydrophobic groups that could occupy the ribose pocket. The 1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl side chain in compound 6p proved to be optimal, contributing significantly to its high potency. nih.gov

The following table summarizes the structure-activity relationship of selected pyrazolylpyrrole derivatives from the "Flipped Out" study:

CompoundR1R2ERK2 Kᵢ (μM)
1 HH2.3
5a HCH₃0.8
5g H(R)-CH(OH)CH₂Ph0.045
5k H(R)-CH(OH)CH₂(3-Cl-Ph)0.015
6p Cl(R)-CH(OH)CH₂(3-Cl-4-F-Ph)0.0016

Data sourced from Aronov et al., J. Med. Chem. 2007, 50 (6), 1280–1287. nih.gov

This systematic optimization, guided by structural insights, culminated in the discovery of compound 6p , a highly potent and selective ERK inhibitor with a Kᵢ of 1.6 nM for ERK2. nih.gov The journey from a micromolar screening hit to a nanomolar lead compound exemplifies the power of integrating medicinal chemistry with structure-based design and computational techniques.

Molecular Mechanism of Action of Pyrazolylpyrrole Erk Inhibitors

Characterization of Pyrazolylpyrrole Binding to ERK Kinase Domain

The inhibitory action of pyrazolylpyrrole compounds stems from their direct interaction with the kinase domain of ERK, specifically ERK2. nih.govresearchgate.net This binding occurs at the ATP-binding site, leading to competitive inhibition of the enzyme's activity. nih.govcaymanchem.com

Pyrazolylpyrrole ERK inhibitors act as ATP-competitive inhibitors, meaning they vie with ATP for binding to the active site of the ERK enzyme. nih.govcaymanchem.com This mode of action has been confirmed through kinetic studies and crystallographic analysis. For instance, the pyrazolylpyrrole compound identified as CAY10561 is a potent, ATP-competitive inhibitor of ERK2 with a Ki value of 2 nM. caymanchem.com The inhibitory potency of these compounds, as indicated by their IC50 values, increases with decreasing ATP concentrations, a characteristic feature of competitive inhibition. aacrjournals.org

Early high-throughput screening identified a pyrazolylpyrrole compound (referred to as compound 1 ) as an ERK2 inhibitor with a Ki of 2.3 µM. nih.gov Subsequent structure-guided optimization led to the development of more potent derivatives. researchgate.net For example, compound 6p demonstrated a significantly improved inhibitory constant (Ki). researchgate.net

Table 1: Inhibitory Activity of Pyrazolylpyrrole Derivatives against ERK2

CompoundKi (nM) for ERK2IC50 (µM) for COLO 205 cell proliferationReference
CAY1056120.54 caymanchem.com
Compound 1 2300Not Reported nih.gov
Compound 5g 86Not Reported researchgate.net
Compound 6p Not Reported0.54 researchgate.net

This table is interactive. You can sort the data by clicking on the column headers.

The binding affinity and selectivity of pyrazolylpyrrole inhibitors are dictated by a network of hydrogen bonds and hydrophobic interactions within the ERK2 active site. researchgate.netscbt.com X-ray crystallography studies of ERK2 in complex with these inhibitors have provided detailed insights into these interactions. researchgate.netresearchgate.net

The pyrazole (B372694) ring of the inhibitor is a critical pharmacophore, forming two key hydrogen bonds with the hinge region of the ERK kinase. researchgate.net Specifically, the pyrazole NH and a nitrogen atom in the ring interact with the backbone carbonyl and amide of Met108, respectively. rsc.org The pyrrole (B145914) NH and the carboxamide carbonyl of the inhibitor form crucial hydrogen bonds with the gatekeeper residue Gln105. nih.gov The gatekeeper residue is known to be a key determinant of kinase inhibitor selectivity. nih.govresearchgate.net

Furthermore, the amide carbonyl of the pyrazolylpyrrole core establishes a hydrogen bond with the catalytic Lys52. researchgate.net In more optimized derivatives like compound 6p , additional hydrogen bonds are formed by a hydroxyl group on the phenylglycinol moiety with the side chains of Asp165 and Asn152, bringing the total number of hydrogen bonds anchoring the inhibitor to six. researchgate.net

Hydrophobic interactions also play a significant role. The phenyl group attached to the pyrazole ring nestles into a hydrophobic pocket, making contact with Val37 of the glycine-rich loop. researchgate.netresearchgate.net Modifications to this phenyl ring, such as the addition of a 3-chloro substituent, have been shown to enhance potency by optimizing these hydrophobic contacts. researchgate.net The substituents on the amide portion of the molecule project into the solvent-exposed region and can be modified to fine-tune the inhibitor's properties. nih.gov

Conformational Dynamics and Allosteric Modulation by Pyrazolylpyrrole ERK Inhibitors

The binding of pyrazolylpyrrole inhibitors to the ERK kinase domain can influence the conformational state of the enzyme. scbt.com While these compounds are primarily ATP-competitive, their interaction can lead to the stabilization of specific kinase conformations. scbt.com Some ERK inhibitors have been shown to selectively bind to and stabilize the inactive conformation of the kinase. scbt.com Calorimetric studies have demonstrated that pyrazolylpyrrole inhibitors, along with other ERK inhibitors like BVD-523 and SCH772984, bind to and stabilize inactive ERK2, as indicated by an increase in the enzyme's melting temperature. aacrjournals.orgaacrjournals.org

Impact on ERK Phosphorylation Dynamics and Downstream Signaling Transduction

By inhibiting ERK's kinase activity, pyrazolylpyrrole inhibitors effectively block the phosphorylation of downstream substrates. nih.gov ERK1 and ERK2 are activated through phosphorylation by MEK1/2 on specific threonine and tyrosine residues. nih.gov Once activated, ERK phosphorylates a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and cellular processes. mdpi.commdpi.com

Pyrazolylpyrrole inhibitors, by occupying the ATP-binding site, prevent the transfer of phosphate (B84403) from ATP to these substrates. nih.gov This leads to a reduction in the phosphorylation of key downstream effectors. For example, treatment with these inhibitors has been shown to inhibit the phosphorylation of c-Fos, a component of the AP-1 transcription factor, which is a known substrate of ERK. nih.gov This, in turn, leads to the inhibition of AP-1 promoter activity. nih.gov

Interestingly, some ATP-competitive ERK inhibitors, including those with a pyrazolylpyrrole scaffold, can lead to an increase in the phosphorylation of ERK itself (pERK). aacrjournals.org This is thought to be a result of a feedback mechanism where the inhibition of downstream signaling relieves negative feedback loops that would normally suppress MEK activity. Despite this increase in pERK levels, the kinase remains inhibited, and the phosphorylation of its proximal and distal targets, such as p90 RSK (RSK1) and cyclin D1, is effectively blocked. aacrjournals.org This demonstrates that pyrazolylpyrrole inhibitors effectively shut down the output of the ERK signaling pathway, even in the presence of upstream activating signals. nih.gov

Preclinical Efficacy and Selectivity Profiling of Pyrazolylpyrrole Erk Inhibitors

In Vitro Biochemical and Cellular Activity Assessment

The preclinical evaluation of pyrazolylpyrrole ERK inhibitors has centered on a comprehensive in vitro assessment to determine their biochemical potency, cellular activity, and functional effects on cancer-relevant processes. These studies are crucial for establishing the therapeutic potential and mechanism of action of this class of compounds.

Enzymatic Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentration (IC_50) Determinations against ERK1 and ERK2

The initial characterization of pyrazolylpyrrole ERK inhibitors involves quantifying their direct inhibitory activity against the target enzymes, ERK1 and ERK2. High-throughput screening efforts identified a pyrazolylpyrrole compound, designated as compound 18 , which exhibited inhibitory activity against ERK2 with a dissociation constant (K_i) of 2.3 µM nih.gov.

Through structure-guided optimization, researchers aimed to enhance the potency and selectivity of this initial hit. This process led to the development of significantly more potent inhibitors. For instance, compound 6p emerged as a highly potent and selective inhibitor of ERK acs.orgresearchgate.net. Further studies on pyrimidylpyrrole inhibitors, a related class, also resulted in compounds with strong enzymatic inhibition, such as lead compound 22 , which demonstrated a K_i of less than 2 nmol/L researchgate.net. While not a pyrazolylpyrrole, the potent ERK inhibitor BVD-523 (ulixertinib) has been characterized with a K_i of <0.3 nM for ERK1 and 0.04 nM for ERK2, and its binding to ERK2 has been compared with that of pyrazolylpyrrole inhibitors aacrjournals.orgaacrjournals.orgnih.gov.

The half-maximal inhibitory concentration (IC_50) is another critical measure of a compound's potency. For the pyrazolylpyrrole class, IC_50 values are determined in biochemical assays that measure the phosphorylation of a substrate by ERK1 or ERK2. The small molecule FR180204 was identified as an inhibitor of ERK1 and ERK2 with IC_50 values of 0.51 µM and 0.33 µM, respectively nih.gov.

CompoundTargetK_iIC_50Reference
Compound 18ERK22.3 µMN/A nih.gov
Compound 22 (Pyrimidylpyrrole)ERK<2 nMN/A researchgate.net
BVD-523 (Ulixertinib)ERK1<0.3 nMN/A nih.gov
BVD-523 (Ulixertinib)ERK20.04 nMN/A nih.gov
FR180204ERK1N/A0.51 µM nih.gov
FR180204ERK2N/A0.33 µM nih.gov

Cellular Target Engagement and Pathway Inhibition Assays

To confirm that pyrazolylpyrrole inhibitors engage ERK within a cellular context, researchers employ various assays. Western blot analysis is a standard method used to assess the phosphorylation status of ERK (p-ERK) and its direct downstream substrates, such as p90 ribosomal S6 kinase (RSK). Inhibition of the ERK pathway is demonstrated by a decrease in the levels of phosphorylated RSK and other substrates. For example, the ERK inhibitor MK-8353 was shown to inhibit both ERK and RSK phosphorylation in A2058 melanoma cells jci.org. Similarly, studies with the MEK inhibitor CI-1040 showed it could completely suppress the phosphorylation of ERK in carcinoma cells nih.gov.

Cell-based mechanistic assays are also used to confirm that the inhibitor acts on the intended pathway without affecting upstream components. For instance, effective ERK inhibitors should not affect the phosphorylation of MEK1/2, the kinase that activates ERK nih.gov. Calorimetric studies, which measure changes in the melting temperature (ΔTm) of the target protein upon compound binding, provide direct evidence of target engagement. The binding of inhibitors like BVD-523 and a reference pyrazolylpyrrole to inactive ERK2 was confirmed by positive ΔTm values, indicating stabilization of the protein aacrjournals.orgaacrjournals.org.

Functional Effects on Cell-Based Biological Processes

The ultimate goal of an ERK inhibitor is to modulate cellular processes that contribute to cancer progression. Therefore, the functional consequences of ERK inhibition by pyrazolylpyrrole compounds are extensively studied in cell-based models.

The Ras/Raf/MEK/ERK pathway is a central regulator of cell proliferation, and its inhibition is expected to suppress the growth of cancer cells nih.govresearchgate.net. The anti-proliferative activity of pyrazolylpyrrole ERK inhibitors is typically evaluated in a panel of cancer cell lines. The IC_50 value in these assays represents the concentration of the inhibitor required to reduce cell proliferation by 50%.

The optimized pyrazolylpyrrole compound 6p demonstrated activity in the Colo205 colon cancer cell proliferation assay with an IC_50 of 0.54 µM researchgate.netresearchgate.net. Other non-pyrazolylpyrrole ERK inhibitors, such as compounds 25 and 26 , also inhibited the proliferation of HeLa cells with IC_50 values of approximately 5 µM and 10–25 µM, respectively nih.gov. The potent inhibitor BVD-523 also demonstrated a concentration-dependent reduction in proliferation in various cancer cell lines aacrjournals.org. These studies confirm that by inhibiting ERK, these compounds can effectively block the uncontrolled growth of tumor cells.

CompoundCell LineAssayIC_50Reference
Compound 6pColo205Cell Proliferation0.54 µM researchgate.net
Compound 25HeLaCell Proliferation~5 µM nih.gov
Compound 26HeLaCell Proliferation10-25 µM nih.gov

In addition to halting proliferation, a key therapeutic outcome is the induction of programmed cell death, or apoptosis, in cancer cells. The ERK pathway plays a role in cell survival by inactivating pro-apoptotic proteins researchgate.netjohnshopkins.edu. Inhibition of ERK signaling can therefore sensitize cells to apoptosis.

Studies have shown that certain ERK inhibitors can cause a rapid induction of apoptosis in transformed cancer cell lines d-nb.info. This process often involves the intrinsic apoptotic pathway, characterized by the activation of caspase-9 d-nb.info. ERK can directly phosphorylate and inhibit caspase-9; therefore, ERK inhibitors can prevent this inhibitory phosphorylation, leading to caspase-9 activation d-nb.info. Furthermore, ERK inhibition can lead to decreased phosphorylation of the pro-apoptotic protein Bad, promoting its activity. The induction of apoptosis is confirmed by assays that measure caspase activity or the cleavage of caspase substrates like PARP d-nb.infonih.gov. Some PI3K inhibitors have been found to cause rapid apoptosis due to their transient inhibition of ERK signaling, highlighting the importance of this pathway in cell survival nih.govsemanticscholar.org.

The ERK pathway is a critical driver of the cell cycle, particularly the transition from the G1 to the S phase nih.gov. Activated ERK translocates to the nucleus and promotes the expression of genes necessary for cell cycle progression, such as cyclin D1 nih.govcore.ac.uk. Inhibition of ERK is therefore expected to cause cell cycle arrest.

Analysis of ERK Substrate Phosphorylation (e.g., RSK, Elk-1)

Pyrazolylpyrrole ERK inhibitors effectively suppress the catalytic activity of ERK1/2, leading to a marked reduction in the phosphorylation of its downstream substrates. Key substrates such as Ribosomal S6 Kinase (RSK) and Ets-like transcription factor 1 (Elk-1) are crucial for mediating the biological effects of the ERK pathway, including gene expression and cell proliferation.

Studies have demonstrated that pyrazolylpyrrole-based compounds can inhibit the phosphorylation of both RSK and Elk-1. For instance, certain compounds were shown to suppress the phosphorylation of Elk-1 by approximately 70% and that of RSK-1 by around 50% at a concentration of 100 µM nih.gov. The inhibition of Elk-1 phosphorylation, in particular, has been a consistent finding in the characterization of these inhibitors nih.govnih.gov. Some pyrazolylpyrrole analogs showed a preferential inhibition of Elk-1 phosphorylation compared to RSK-1, suggesting a potential for substrate-specific inhibition nih.govgoogle.com. This effect on downstream targets confirms that these compounds act by blocking the kinase activity of ERK, thereby preventing the signal transduction cascade that leads to cell proliferation and survival nih.govnih.gov.

Interactions with and Regulation of Complementary Signaling Pathways (e.g., Hippo/YAP)

The ERK signaling pathway is known to engage in crosstalk with other critical cellular pathways, including the Hippo/YAP pathway, which plays a central role in organ size control and tumorigenesis. Research indicates that the inhibition of ERK1/2 can down-regulate the Hippo/YAP signaling pathway in cancer cells nih.govnih.gov. Specifically, inhibiting ERK1/2 has been shown to decrease the protein levels of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway nih.govnih.gov.

This reduction in YAP protein is not due to a decrease in its mRNA levels but rather an acceleration of its degradation nih.govnih.gov. Consequently, the transcriptional activity of the Hippo pathway is suppressed, leading to reduced expression of its target genes like CTGF, Gli2, and BIRC5 nih.gov. This interplay suggests that the therapeutic effects of ERK inhibitors, including those from the pyrazolylpyrrole class, may be partially mediated through their modulation of the Hippo/YAP pathway nih.govmdpi.com. By down-regulating YAP, these inhibitors can further suppress cancer cell viability, migration, and invasion nih.gov. The interaction between the ERK and Hippo pathways highlights a broader mechanism of action for ERK inhibitors, extending beyond the direct inhibition of MAPK signaling mdpi.comsemanticscholar.org.

Kinase Selectivity and Off-Target Profiling of Pyrazolylpyrrole Inhibitors

A critical aspect of developing kinase inhibitors is ensuring their selectivity for the intended target to minimize off-target effects. Pyrazolylpyrrole ERK inhibitors have undergone significant profiling to determine their specificity.

Broad Kinome Screening and Identification of Non-ERK Targets

The development of potent and selective pyrazolylpyrrole ERK inhibitors was guided by extensive structure-activity relationship (SAR) studies and crystallographic analysis. Initial screening identified pyrazolylpyrrole compounds with micromolar affinity for ERK2 nih.gov. Through structure-guided optimization, potent inhibitors were designed. For example, compound 6p emerged as a highly potent and selective inhibitor of ERK nih.govacs.orgresearchgate.net. The selectivity of these compounds is attributed to specific interactions within the ATP-binding pocket of ERK, particularly hydrogen bonds between the pyrazolylpyrrole amide core and the hinge region of the kinase nih.gov. The presence of a gatekeeper residue, Gln105, in ERK is significant for conferring selectivity nih.gov. While comprehensive kinome scan data for every pyrazolylpyrrole compound is not publicly detailed, the focused optimization efforts aimed to minimize activity against other kinases.

Differential Selectivity Against Other Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38

A key goal during the development of pyrazolylpyrrole ERK inhibitors was to achieve high selectivity over other closely related MAP kinases, such as c-Jun N-terminal kinase (JNK) and p38. Early compounds in the series showed some cross-reactivity, particularly with JNK researchgate.net. However, structure-guided design, aided by the discovery that the pyrazolylpyrrole scaffold could adopt different binding modes in ERK versus JNK, allowed for the optimization of selectivity nih.govresearchgate.netwustl.edu.

For example, the binding mode of compound 5g in JNK3 was found to be dramatically different from its binding mode in ERK2, which guided the design of analogs with improved ERK selectivity researchgate.net. Optimized compounds demonstrated limited inhibition of p38 and JNK, confirming good specificity for ERK nih.gov. This selectivity is crucial as the non-specific inhibition of other MAPKs could lead to unintended biological consequences.

CompoundTarget KinaseInhibition (IC50 or Ki)Selectivity vs. Other MAPKs
Pyrazolylpyrrole Analog (24) ERK2Potent InhibitionLimited inhibition of p38 and JNK nih.gov
Pyrazolylpyrrole Analog (5g) ERK20.03 µM (Ki)Showed significant JNK3 inhibition (0.01 µM Ki) researchgate.net
Optimized Compound (6p) ERK20.016 µM (Ki)Highly selective over JNK3 (>10 µM Ki) researchgate.net

Isoform Selectivity between ERK1 and ERK2

ERK1 and ERK2 are highly homologous, sharing approximately 84% sequence identity, and are often functionally redundant nih.gov. Most pyrazolylpyrrole inhibitors, like many other ERK inhibitors, target both isoforms. For instance, the potent inhibitor BVD-523 (ulixertinib) , a pyridine-pyrrole derivative developed from similar research, is a potent inhibitor of both ERK1 and ERK2, with Ki values of <0.3 nM and 0.04 nM, respectively nih.govaacrjournals.org. Another inhibitor, GDC-0994 , also shows strong inhibition of both isoforms with IC50 values of 6.1 nM for ERK1 and 3.1 nM for ERK2 nih.gov. While subtle structural differences exist between ERK1 and ERK2, most ATP-competitive pyrazolylpyrrole inhibitors are designed to bind the highly conserved ATP pocket, resulting in potent dual inhibition of both isoforms nih.govnih.gov.

CompoundERK1 InhibitionERK2 Inhibition
BVD-523 (ulixertinib) <0.3 nM (Ki) nih.gov0.04 ± 0.02 nM (Ki) aacrjournals.org
GDC-0994 6.1 nM (IC50) nih.gov3.1 nM (IC50) nih.gov
Compound 29 (isoindolin-1-one) 1.5 nM (IC50) nih.gov0.7 nM (IC50) nih.gov

In Vivo Efficacy in Preclinical Disease Models

Pyrazolylpyrrole ERK inhibitors and their derivatives have demonstrated significant antitumor activity in various preclinical cancer models. These studies typically involve xenograft models where human tumor cells are implanted in immunocompromised mice.

The inhibitor BVD-523 (ulixertinib) has shown strong antitumor activity across multiple cell lines with BRAF and RAS mutations nih.gov. Specifically, it was highly effective in a Colo205 human colorectal cancer xenograft model and significantly inhibited tumor growth in KRAS-mutant colorectal and pancreatic cancer models, as well as in BRAF-mutant melanoma xenografts nih.gov. Similarly, MK-8353 was effective in colorectal, melanoma, and pancreatic cancer cell lines and their corresponding xenograft models, particularly those with BRAF, KRAS, or NRAS mutations nih.gov.

Another compound, GDC-0994 , demonstrated significant tumor growth inhibition in an HCT116 human colorectal cancer xenograft model acs.org. At doses of 30, 60, and 100 mg/kg, it resulted in 49%, 57%, and 80% tumor growth inhibition, respectively acs.org. These preclinical in vivo studies underscore the therapeutic potential of targeting the ERK pathway with this class of inhibitors in cancers driven by MAPK pathway mutations aacrjournals.orgsemanticscholar.org.

CompoundCancer Model (Xenograft)Key Findings
BVD-523 (ulixertinib) Colo205 (colorectal), KRAS-mutant colorectal/pancreatic, BRAF-mutant melanomaHigh efficacy and significant inhibition of tumor growth nih.gov.
MK-8353 Colorectal, melanoma, pancreatic cancer models (BRAF, KRAS, NRAS mutant)Effective against various cancer cell lines and xenografts nih.gov.
GDC-0994 HCT116 (colorectal)Dose-dependent tumor growth inhibition (up to 80%) acs.org.
Compound 39 (isoindolinone) HCT-116 (colorectal)Strong anti-tumor activity with a 71% tumor inhibition rate nih.gov.

Pharmacodynamic Biomarker Modulation in Animal Models

The preclinical assessment of pyrazolylpyrrole ERK inhibitors has involved the evaluation of their ability to modulate key pharmacodynamic (PD) biomarkers of the MAPK signaling pathway. The primary biomarker for ERK inhibitor activity is the phosphorylation of ERK itself (pERK) and its direct downstream substrates, such as p90 ribosomal S6 kinase (RSK). Inhibition of the phosphorylation of these proteins in tumor tissue provides direct evidence of target engagement and pathway modulation.

Studies have characterized the activity of VTX-11e, a known pyrazolylpyrrole-based ERK inhibitor. In comparative analyses, the effect of VTX-11e on MAPK pathway biomarkers was evaluated in the BRAF-mutant A375 melanoma cell line. Treatment with VTX-11e was shown to inhibit the phosphorylation of both ERK and its substrate RSK. This demonstrates the compound's mechanism of action, confirming that it successfully engages its target and blocks the downstream signaling cascade. researchgate.net While this specific analysis was conducted in a cell-based assay, it is a foundational step that typically precedes and informs in vivo pharmacodynamic studies in animal models. The modulation of these biomarkers is the critical indicator of the biological activity that is sought in subsequent xenograft studies to correlate with antitumor efficacy.

CompoundCell LineBiomarkerEffect
VTX-11eA375 (BRAF V600E)Phospho-ERK (pERK)Inhibition
VTX-11eA375 (BRAF V600E)Phospho-RSK (pRSK)Inhibition

Antitumor Activity in Murine Xenograft Models

Following the confirmation of target engagement through pharmacodynamic studies, the crucial next step in preclinical profiling is to determine the inhibitor's antitumor activity in vivo. This is typically accomplished using murine xenograft models, where human cancer cells are implanted in immunocompromised mice to generate tumors.

Evaluation of Tumor Growth Inhibition

The evaluation of tumor growth inhibition (TGI) is a primary endpoint in xenograft studies. It measures the ability of a compound to slow the growth of a tumor over a period of treatment compared to a vehicle-treated control group. Despite the characterization of pyrazolylpyrrole ERK inhibitors like VTX-11e and compound 6p in biochemical and cell-based assays, detailed data from murine xenograft models demonstrating specific percentages of tumor growth inhibition are not extensively available in the public domain. aacrjournals.orgprobiocdmo.com The initial discovery and optimization of this class of compounds focused heavily on structure-guided design to achieve high potency and selectivity. aacrjournals.org While these efforts were successful in producing potent molecules active in cellular proliferation assays, subsequent public reports detailing their in vivo antitumor efficacy in xenograft models are limited.

Assessment of Tumor Regression

A more significant measure of antitumor activity than tumor growth inhibition is tumor regression, which is the reduction in the size of an established tumor. This indicates a cytotoxic or a potent cytostatic effect of the therapeutic agent. Similar to the data for tumor growth inhibition, specific preclinical data detailing the assessment of tumor regression in murine xenograft models for the pyrazolylpyrrole class of ERK inhibitors have not been made widely available in published literature. The progression of a compound from demonstrating cellular activity to achieving in vivo tumor regression is a critical milestone, and the absence of such published data makes a comprehensive preclinical efficacy profile for this specific chemical series challenging to construct from the available sources.

Advanced Research Themes and Future Directions for Pyrazolylpyrrole Erk Inhibitors

Strategies to Overcome Acquired Resistance to Upstream MAPK Pathway Inhibitors

A primary driver for the development of ERK inhibitors is to overcome acquired resistance to drugs targeting upstream components of the MAPK cascade, such as BRAF and MEK inhibitors. doi.orgoncotarget.com Resistance to these upstream inhibitors often arises from the reactivation of ERK signaling. oncotarget.commdpi.commdpi.com

Mechanisms of resistance to BRAF and MEK inhibitors are broadly categorized as ERK-dependent and ERK-independent. oncotarget.com ERK-dependent resistance, the more common type, involves various molecular alterations that restore ERK signaling despite the presence of upstream inhibitors. oncotarget.commdpi.com These alterations can include:

Mutations or amplification of the drug target: For instance, amplification of the mutated BRAF allele can render BRAF inhibitors ineffective. mdpi.com

Activation of parallel or downstream signaling pathways: This can involve mutations in RAS or MEK1/2, which reactivate the cascade downstream of the inhibited BRAF. oncotarget.commdpi.com

Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs can bypass the inhibited BRAF and reactivate MEK and ERK. oncotarget.commdpi.com

Pyrazolylpyrrole ERK inhibitors, by targeting the final kinase in the cascade, offer a direct strategy to counteract this restored ERK activity. doi.orgaacrjournals.orgnih.gov Preclinical studies have shown that cells that have acquired resistance to MEK inhibitors remain sensitive to ERK inhibitors. aacrjournals.orgnih.gov This suggests that tumors with acquired resistance to upstream MAPK pathway inhibitors retain their dependence on the pathway and can be effectively treated by targeting ERK. aacrjournals.orgnih.gov

Investigation of Pyrazolylpyrrole ERK Inhibitors in Combination Therapies

The investigation of pyrazolylpyrrole ERK inhibitors in combination with other therapeutic agents is a promising strategy to enhance anti-tumor activity and overcome resistance. doi.orgaacrjournals.org

Combination with Upstream MAPK Inhibitors: Combining ERK inhibitors with BRAF or MEK inhibitors from the outset of treatment could prevent or delay the emergence of resistance. oncotarget.comaacrjournals.org Dual inhibition of MEK and ERK has been shown to be synergistic, inhibiting the emergence of resistance and overcoming established resistance to MEK inhibitors alone. aacrjournals.orgnih.gov This approach targets multiple nodes within the MAPK pathway, potentially leading to a more durable response. doi.orgaacrjournals.org

Combination with Inhibitors of Other Pathways: Resistance to MAPK pathway inhibitors can also be driven by the activation of parallel signaling pathways, most notably the PI3K/AKT pathway. oncotarget.commdpi.comnih.gov Therefore, combining pyrazolylpyrrole ERK inhibitors with PI3K or AKT inhibitors is a rational approach. nih.govoncotarget.com Preclinical studies have demonstrated synergistic effects when combining MEK and PI3K inhibitors. nih.gov Cells that acquire resistance to a MEK-PI3K inhibitor combination have been shown to still respond to an ERK-PI3K inhibitor regimen. nih.gov

Another potential combination strategy involves targeting apoptosis pathways. The addition of a BCL2-family inhibitor has been shown to improve the synergistic effect of MEK and PI3K inhibitors and block the acquisition of resistance. nih.gov

Identification of Novel Endogenous Substrates of ERK Modulated by Pyrazolylpyrrole Inhibitors

ERK kinases phosphorylate a wide array of substrates involved in various cellular processes. oncotarget.comnih.gov A deeper understanding of which of these substrates are most critically affected by pyrazolylpyrrole inhibitors could reveal novel biomarkers of drug activity and provide insights into the specific cellular processes being disrupted.

While well-known ERK substrates include transcription factors like c-Myc and p90RSK, proteomics and phosphoproteomics approaches can be employed to identify a broader range of endogenous substrates whose phosphorylation is modulated by these inhibitors. acs.org For instance, studies with other ERK inhibitors have shown that while the inhibitor may increase the phosphorylation of ERK itself, it effectively inhibits the phosphorylation of downstream substrates. acs.org Identifying the full spectrum of these modulated substrates will be crucial for a comprehensive understanding of the mechanism of action of pyrazolylpyrrole ERK inhibitors.

Development of Pyrazolylpyrrole Analogues with Optimized Potency, Selectivity, and Pharmacokinetic Properties

The initial discovery of the pyrazolylpyrrole scaffold as an ERK inhibitor has spurred extensive efforts in medicinal chemistry to develop analogues with improved drug-like properties. nih.govacs.orgresearchgate.net Structure-guided drug design, aided by X-ray crystallography of inhibitors bound to ERK2, has been instrumental in this process. nih.govacs.orgresearchgate.net

Researchers have identified two distinct binding modes for the pyrazolylpyrrole scaffold, which has guided the optimization of potency and selectivity. nih.govacs.org For example, the discovery of a selective inhibitor, compound 6p , was the result of structure-guided optimization. nih.govacs.org

Key areas of optimization include:

Potency: Increasing the binding affinity of the inhibitor to ERK1/2.

Selectivity: Minimizing off-target effects by reducing binding to other kinases, such as JNK3 and PKA. researchgate.netacs.org

Pharmacokinetic Properties: Improving characteristics such as solubility, metabolic stability, and oral bioavailability to ensure effective drug exposure in vivo. acs.org

The table below summarizes the activity of some pyrazolylpyrrole analogues, illustrating the impact of structural modifications on potency and selectivity. researchgate.net

CompoundERK2 KI (μM)JNK3 KI (μM)PKA KI (μM)
5g 0.0160.058>10
5k 0.0080.035>10
6p 0.000170.033>10

Data sourced from Aronov et al., J Med Chem. 2007. researchgate.net

Computational-Experimental Feedback Loops for Next-Generation Pyrazolylpyrrole ERK Inhibitor Design

The design of next-generation pyrazolylpyrrole ERK inhibitors is increasingly benefiting from a synergistic interplay between computational modeling and experimental validation. nih.govresearchgate.netrsc.org This feedback loop accelerates the discovery and optimization process.

Computational Approaches:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Models like CoMFA and CoMSIA are used to build predictive models that correlate the 3D structure of compounds with their biological activity. nih.gov

Side-Chain Hopping: This technique generates novel molecular structures by replacing side chains of a known inhibitor with different fragments, which can then be evaluated by the 3D-QSAR models. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between the inhibitor and the ERK enzyme, helping to understand the binding modes and the role of protein flexibility. researchgate.netrsc.org

Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are used to calculate the binding free energy, which helps in ranking the affinity of different inhibitors. researchgate.net

Experimental Validation: The predictions from these computational models are then synthesized and tested experimentally for their potency, selectivity, and other properties. The experimental results, in turn, are used to refine and improve the computational models, creating a continuous cycle of design, prediction, synthesis, and testing. acs.org

Targeting Specific ERK Isoforms with Pyrazolylpyrrole-Based Approaches

ERK1 and ERK2 are the two major isoforms of ERK and are highly homologous. doi.org While they are often considered functionally redundant, there is emerging evidence for isoform-specific roles. researchgate.net Developing pyrazolylpyrrole-based inhibitors that can selectively target either ERK1 or ERK2 could offer a more nuanced therapeutic approach with potentially reduced side effects.

Achieving isoform selectivity is a significant challenge due to the high similarity of the ATP-binding pockets of ERK1 and ERK2. nih.gov However, subtle differences in their structure and regulation might be exploitable. Structure-guided design and computational approaches will be critical in identifying and designing compounds that can differentiate between the two isoforms. nih.govacs.org The development of isoform-selective inhibitors would also be a valuable tool for further dissecting the specific biological functions of ERK1 and ERK2.

Q & A

Q. What structural features of pyrazolylpyrrole derivatives confer selectivity toward ERK2 over other kinases?

Pyrazolylpyrrole inhibitors achieve ERK2 selectivity through a flipped binding mode in the ATP pocket. Key features include:

  • Hydrophobic interactions with the glycine-rich loop (residues 34–38) via pyrazole and pyrrole rings.
  • Hydrogen bonds with the hinge region (Met108 backbone) and catalytic lysine (Lys52).
  • Halogen substitutions (e.g., Cl, F) on the pyrazole ring enhance potency by filling hydrophobic subpockets .
    Methodology: Co-crystallography and free energy perturbation (FEP) calculations validate these interactions .

Q. How are pyrazolylpyrrole ERK inhibitors synthesized, and what intermediates are critical?

L-Phenylglycine amide (CAS 6485-52-5) serves as a key chiral building block for synthesizing enantiopure pyrazolylpyrrole derivatives. The synthesis involves:

  • Step 1 : Condensation of L-phenylglycine amide with pyrrole precursors.
  • Step 2 : Functionalization of the pyrazole ring via Suzuki-Miyaura coupling for halogen or aryl substitutions .
    Data Table: Yield optimization (70–85%) depends on reaction temperature and catalyst choice (Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. What in vitro assays are used to quantify ERK inhibition efficacy?

  • Kinase activity assays : ADP-Glo™ Kinase Assay (measuring ATP consumption) with ERK2 IC₅₀ values typically <10 nM .
  • Cellular phosphorylation assays : Western blotting for phospho-ERK substrates (e.g., RSK1/2) in Colo205 or HT29 cell lines .
  • Counter-screening : Selectivity is confirmed via kinase panels (e.g., MEK1, JNK3, p38α) with selectivity ratios >200-fold .

Advanced Research Questions

Q. How do pyrazolylpyrrole inhibitors overcome resistance to upstream RAF/MEK inhibitors in melanoma models?

Resistance to BRAF inhibitors (e.g., PLX4032) arises from ERK pathway reactivation. Pyrazolylpyrrole compounds:

  • Directly inhibit ERK2 (Ki = 2 nM), bypassing RAF/MEK mutations.
  • Suppress rebound phosphorylation of downstream targets (e.g., c-Fos, c-Jun) in RPMI7951-resistant cells .
    Data Contradiction: Despite high in vitro potency (IC₅₀ <10 nM), cellular IC₅₀ values range 48–540 nM due to efflux pumps (e.g., P-gp). Use of ABC transporter inhibitors (e.g., verapamil) improves efficacy .

Q. What computational strategies optimize pyrazolylpyrrole derivatives for enhanced brain penetration?

  • 3D-QSAR models : Correlate substituent bulkiness (e.g., -CF₃ vs. -OCH₃) with blood-brain barrier (BBB) permeability (logBB >0.3).
  • Molecular dynamics (MD) : Simulate inhibitor flexibility to bypass P-gp binding .
    Case Study: Pyrimidine-substituted analogs (e.g., compound 21) reduce P-gp affinity by 60% while maintaining ERK2 inhibition .

Q. How do non-ATP-competitive pyrazolylpyrrole derivatives block ERK-substrate interactions?

These inhibitors target the ERK docking groove (F-site), disrupting substrate recruitment:

  • Key residues : Asp316, Asp319, and Tyr336 form hydrogen bonds with the inhibitor’s pyrrole ring.
  • Functional impact : Blocks phosphorylation of nuclear targets (e.g., ELK1) without affecting cytoplasmic ERK activity .
    Methodology: Surface plasmon resonance (SPR) confirms binding to the F-site (KD = 15 nM) .

Data Contradiction Analysis

Q. Why do some pyrazolylpyrrole analogs show discordant in vitro vs. in vivo efficacy?

Factor In Vitro In Vivo
Metabolic Stability t₁/₂ >2 h (microsomes)Rapid glucuronidation (liver CYP3A4)
Plasma Protein Binding 85–90% (albumin)Reduced free drug fraction
Tumor Penetration Homogeneous distributionHypoxia-driven gradient
Resolution: Prodrug strategies (e.g., phosphate esters) improve bioavailability in xenograft models .

Methodological Guidelines

Q. Best practices for validating ERK inhibition in 3D tumor spheroids

  • Spheroid Formation : Use ultra-low attachment plates with Matrigel® (5% v/v) in RPMI-1640 medium.
  • Dosing : Treat spheroids at day 3 (hypoxic core formation) with inhibitors (1–10 μM).
  • Readouts :
    • Immunofluorescence : p-ERK/ERK ratio in the core vs. periphery.
    • Metabolic Activity : ATP-based luminescence (CellTiter-Glo® 3D) .

Q. How to resolve off-target effects in kinome-wide profiling

  • Tool Compound : Use FR180204 (ERK-specific) as a positive control.
  • Data Filtering : Exclude kinases with <10% inhibition at 1 μM.
  • Orthogonal Validation : CRISPR-Cas9 ERK2 knockout cells confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.